molecular formula C18H18BrNO4 B2946324 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate CAS No. 1794935-31-1

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate

Cat. No.: B2946324
CAS No.: 1794935-31-1
M. Wt: 392.249
InChI Key: CFAFNGXDTGPUSY-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is an organic compound that features a bromobenzyl group, an amino group, and an ethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate typically involves the reaction of 4-bromobenzylamine with ethyl 2-ethoxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield bromobenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate exerts its effects involves interactions with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is unique due to the combination of its bromobenzyl, amino, and ethoxybenzoate groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-23-16-6-4-3-5-15(16)18(22)24-12-17(21)20-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAFNGXDTGPUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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